molecular formula C14H27NO B14273490 N-Cyclohexyl-N-ethylcyclohexanamine N-oxide CAS No. 127698-41-3

N-Cyclohexyl-N-ethylcyclohexanamine N-oxide

Cat. No.: B14273490
CAS No.: 127698-41-3
M. Wt: 225.37 g/mol
InChI Key: JMZNVJPTLJMCQV-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-ethylcyclohexanamine N-oxide is a chemical compound that belongs to the class of organic compounds known as amine oxides. These compounds are characterized by the presence of an oxygen atom bonded to a nitrogen atom, which in turn is bonded to two carbon atoms. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N-ethylcyclohexanamine N-oxide typically involves the oxidation of N-Cyclohexyl-N-ethylcyclohexanamine. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out under controlled conditions to ensure the selective formation of the N-oxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N-ethylcyclohexanamine N-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized products.

    Reduction: Reduction of the N-oxide can regenerate the parent amine.

    Substitution: The N-oxide group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized amine oxides, while reduction will regenerate the parent amine.

Scientific Research Applications

N-Cyclohexyl-N-ethylcyclohexanamine N-oxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-ethylcyclohexanamine N-oxide involves its interaction with molecular targets through its N-oxide functional group. This group can participate in various chemical reactions, such as oxidation and reduction, which can alter the compound’s activity and interactions. The exact molecular pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclohexyl-N-methylcyclohexanamine: Similar structure but with a methyl group instead of an ethyl group.

    N-Cyclohexylcyclohexanamine: Lacks the ethyl group, making it less bulky.

    Cyclohexylamine, N-ethyl-: Contains an ethyl group but lacks the second cyclohexyl group.

Uniqueness

N-Cyclohexyl-N-ethylcyclohexanamine N-oxide is unique due to its specific combination of cyclohexyl and ethyl groups attached to the nitrogen atom, along with the N-oxide functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

CAS No.

127698-41-3

Molecular Formula

C14H27NO

Molecular Weight

225.37 g/mol

IUPAC Name

N-cyclohexyl-N-ethylcyclohexanamine oxide

InChI

InChI=1S/C14H27NO/c1-2-15(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h13-14H,2-12H2,1H3

InChI Key

JMZNVJPTLJMCQV-UHFFFAOYSA-N

Canonical SMILES

CC[N+](C1CCCCC1)(C2CCCCC2)[O-]

Origin of Product

United States

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